



# Application Notes and Protocols for NVL-330 In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

NVL-330 is an investigational, brain-penetrant, selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) alterations, including exon 20 insertion mutations.[1][2] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) and other solid tumors.[3] Preclinical data have demonstrated that NVL-330 potently and selectively inhibits HER2 over wild-type epidermal growth factor receptor (EGFR), a characteristic aimed at minimizing EGFR-related toxicities such as skin rash and gastrointestinal issues.[1][4] Furthermore, NVL-330 has shown significant central nervous system (CNS) penetrance and intracranial anti-tumor activity in preclinical models, suggesting its potential to treat or prevent brain metastases, a common complication in patients with HER2-mutant NSCLC.[2][3][5]

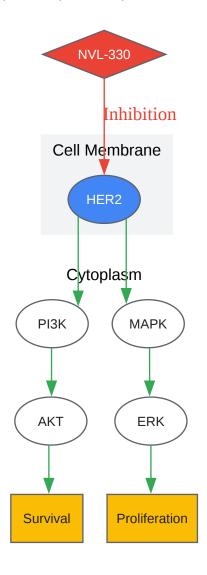
These application notes provide an overview of the preclinical in vivo evaluation of NVL-330 and detailed protocols for key experiments based on publicly available information and standard laboratory procedures.

### **Mechanism of Action**

NVL-330 is designed to selectively bind to and inhibit the kinase activity of HER2, including various mutant forms such as exon 20 insertions.[1][3] This inhibition blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for



cell proliferation, survival, and growth. By selectively targeting HER2, NVL-330 aims to provide a more potent and tolerable therapeutic option for patients with HER2-driven cancers.[4]



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Figure 1: Simplified signaling pathway of NVL-330 action.

### **Data Presentation**

# Table 1: Summary of In Vivo Efficacy of NVL-330 in Xenograft Models



Model	Treatment Group	Dosage	Administrat ion Route	Outcome	Citation
NCI-N87 (HER2amp) Subcutaneou s Xenograft	NVL-330	30 mg/kg	Oral, Twice Daily (BID)	Tumor Regression	[3]
NCI-N87 (HER2amp) Intracranial Xenograft	NVL-330	30 mg/kg	Oral, Twice Daily (BID)	Tumor Regression	[5]
NCI-N87 (HER2amp) Intracranial Xenograft	Zongertinib	30 mg/kg	Oral, Twice Daily (BID)	No Tumor Regression	[5]
NCI-N87 (HER2amp) Intracranial Xenograft	Trastuzumab Deruxtecan (T-DXd)	10 mg/kg	Intravenous, Once every 3 weeks (Q3W)	Tumor Stasis	[3][5]
HER2 exon 20 insertion Patient- Derived Xenograft (PDX)	NVL-330	Not specified	Oral	Dose- dependent tumor regression	[3]

# **Table 2: Comparative Preclinical Pharmacokinetic Parameters**



Compound	Brain Penetrance (Kp,uu) in Rats	Intracranial Antitumor Activity in Mice	Citation
NVL-330	Higher than zongertinib	Induces tumor regression	[3][5]
Zongertinib	Lower than NVL-330	Did not induce tumor regression	[5]
Trastuzumab Deruxtecan (T-DXd)	Significantly lower than NVL-330	Resulted in tumor stasis	[3]

### **Experimental Protocols**

The following are detailed protocols for conducting in vivo studies with NVL-330, based on available preclinical data and standard methodologies for xenograft studies.

## Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of NVL-330 in a subcutaneous HER2-driven tumor model.

#### Materials:

- NCI-N87 (HER2 amplified) or other HER2-altered cancer cell line
- Female athymic nude mice (e.g., NU/NU), 6-8 weeks old
- Matrigel® Basement Membrane Matrix
- NVL-330 (formulation to be prepared)
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Standard animal housing and care facilities



#### Procedure:

- Cell Culture and Preparation: Culture NCI-N87 cells according to the supplier's
  recommendations. On the day of implantation, harvest cells and resuspend in a 1:1 mixture
  of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10<sup>7</sup>
  cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups.
- Drug Administration:
  - Treatment Group: Administer NVL-330 orally (e.g., by gavage) at a dose of 30 mg/kg,
     twice daily. The formulation should be prepared fresh as required.
  - Control Group: Administer the vehicle control using the same volume and schedule.
- Monitoring: Continue to monitor tumor volume and body weight twice weekly. Observe animals for any signs of toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm<sup>3</sup>), or if significant weight loss or other signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
- Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between treatment and control groups.

# Protocol 2: Orthotopic (Intracranial) Xenograft Model for Brain Metastasis Studies

Objective: To assess the efficacy of NVL-330 against intracranial tumors.



#### Materials:

- NCI-N87 cells engineered to express luciferase for bioluminescence imaging (NCI-N87-luc)
- Female athymic nude mice, 6-8 weeks old
- Stereotactic apparatus for intracranial injections
- Bioluminescence imaging system (e.g., IVIS)
- D-luciferin
- NVL-330 and vehicle control

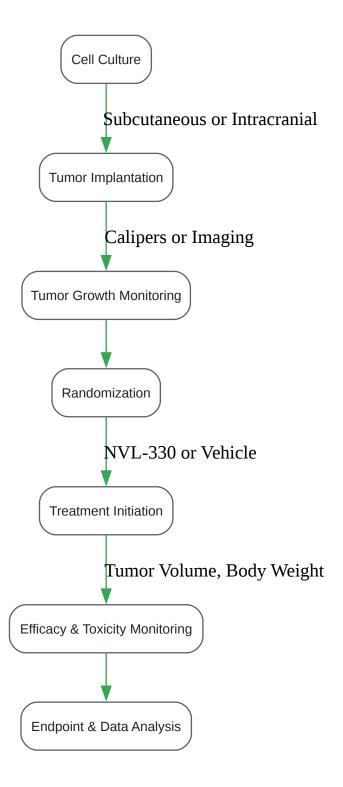
#### Procedure:

- Cell Preparation: Prepare NCI-N87-luc cells as described in Protocol 1, resuspending them in sterile PBS at a concentration of 1 x 10<sup>5</sup> cells/μL.
- Intracranial Implantation:
  - Anesthetize the mouse and secure it in the stereotactic frame.
  - Create a small burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
  - $\circ$  Slowly inject 2-5 µL of the cell suspension (2-5 x 10<sup>5</sup> cells) into the brain parenchyma.
  - Close the incision.
- Tumor Growth Monitoring: Monitor intracranial tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image after a set time (e.g., 10-15 minutes).
- Treatment: Once a consistent bioluminescent signal is detected, randomize mice and begin treatment with NVL-330 (30 mg/kg, oral, BID) or vehicle as described in Protocol 1.
- Monitoring and Endpoint: Continue weekly imaging to monitor tumor response. Monitor animal health and neurological signs. Euthanize animals upon signs of significant



neurological impairment or as per IACUC protocol.

 Data Analysis: Quantify the bioluminescent signal for each group over time to assess tumor burden.



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